molecular formula C17H17ClN6O2 B10857166 PAC1R antagonist 1 CAS No. 2305204-24-2

PAC1R antagonist 1

Cat. No.: B10857166
CAS No.: 2305204-24-2
M. Wt: 372.8 g/mol
InChI Key: MCXQHNLGSHUYBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAC1R antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves optimizing reaction conditions, using high-efficiency catalysts, and employing purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PAC1R antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

PAC1R antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of PAC1R and related receptors.

    Biology: Employed in research on neuroprotection, neurodevelopment, and immune modulation.

    Medicine: Investigated for its potential therapeutic applications in conditions such as neurodegenerative diseases, pain management, and immune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PAC1R

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PAC1R antagonist 1 is unique due to its high potency and oral bioavailability, making it a valuable tool for both research and potential therapeutic applications. Its ability to selectively inhibit PAC1R without affecting other receptors adds to its specificity and effectiveness .

Properties

CAS No.

2305204-24-2

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

IUPAC Name

1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23)

InChI Key

MCXQHNLGSHUYBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4

Origin of Product

United States

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